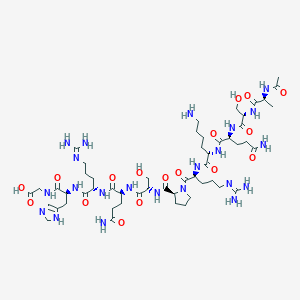

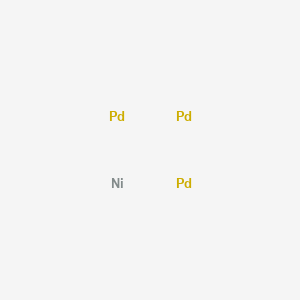

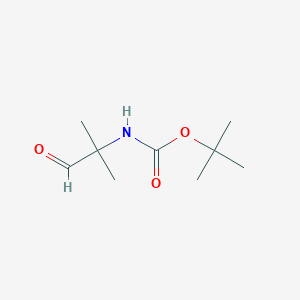

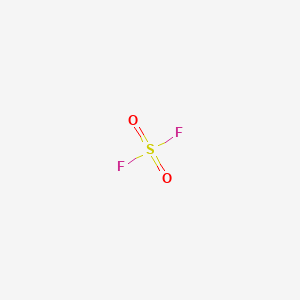

![molecular formula C36H32O4 B035010 (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane CAS No. 109306-21-0](/img/structure/B35010.png)

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane is a chemical compound with the molecular formula C36H32O4 and a molecular weight of 528.65 . It appears as a white to orange to green powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple phenyl groups and a dioxolane ring . The compound has a chiral center, which means it can exist in different enantiomeric forms .It has a melting point of 118.0 to 122.0 °C . The specific rotation [a]20/D is +81.0 to +89.0 deg (C=1, CHCL3) .

Aplicaciones Científicas De Investigación

Synthesis of Imidazoles

Imidazoles are crucial heterocycles in functional molecules used in various applications. The compound can be involved in the regiocontrolled synthesis of substituted imidazoles, which are key components in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Biological Potential of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The compound can be used to synthesize indole derivatives, which have significant therapeutic potential and are a part of many synthetic drug molecules .

Antioxidant Activity

The compound may be used to synthesize derivatives that possess antioxidant properties. These derivatives can be evaluated for their efficacy in scavenging free radicals, which is essential in preventing oxidative stress-related diseases .

Chiral Induction in Asymmetric Synthesis

Chiral phosphite-type ligands based on the compound are used in palladium-catalyzed enantioselective alkylation. These ligands can achieve high enantiomeric excesses, making them valuable for producing chiral molecules in medicinal chemistry .

Organic Synthesis

The compound serves as a precursor in organic synthesis, particularly in the preparation of other complex molecules. Its structural features allow for the introduction of chirality and complexity in synthetic pathways .

Asymmetric Catalysis

TADDOLs (Tetraaryl-1,3-dioxolane-4,5-dimethanols), which are related to the compound, are used in asymmetric synthesis. They function as chiral reagents, Lewis acid mediators, and catalysts in hydrogenation and stereoregular metathesis polymerization .

Propiedades

IUPAC Name |

[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolan-4-yl]-diphenylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32O4/c1-34(27-17-7-2-8-18-27)39-32(35(37,28-19-9-3-10-20-28)29-21-11-4-12-22-29)33(40-34)36(38,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26,32-33,37-38H,1H3/t32-,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQMFUMIQACODH-CZNDPXEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.